

N,N-Dimethylformamide dineopentyl acetal CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethylformamide
dineopentyl acetal**

Cat. No.: **B1217958**

[Get Quote](#)

In-Depth Technical Guide to N,N-Dimethylformamide dineopentyl acetal

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

N,N-Dimethylformamide dineopentyl acetal is a versatile reagent in organic synthesis, primarily utilized for derivatization and in the formation of esters and other functional groups. Its unique structural features, particularly the bulky neopentyl groups, confer specific reactivity and selectivity in various chemical transformations.

CAS Number: 4909-78-8[\[1\]](#)

Molecular Formula: C₁₃H₂₉NO₂[\[1\]](#)

Molecular Weight: 231.37 g/mol [\[1\]](#)

This guide provides a comprehensive overview of its physicochemical properties, synthesis, and key applications, supported by detailed experimental protocols and logical workflow diagrams.

Physicochemical Data

A compilation of essential quantitative data for **N,N-Dimethylformamide dineopentyl acetal** is presented below, offering a snapshot of its physical and chemical characteristics.

Property	Value	Reference
Molecular Weight	231.37 g/mol	[1]
CAS Number	4909-78-8	[1]
Assay	99%	[1]
Form	Liquid	[1]
Boiling Point	85-87 °C at 10 mmHg	[1]
Density	0.829 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.412	[1]
Flash Point	52 °C (125.6 °F) - closed cup	[1]

Applications in Synthetic Chemistry

N,N-Dimethylformamide dineopentyl acetal serves as a key reagent in several synthetic methodologies, including the esterification of protected amino acids for solid-phase peptide synthesis and the on-column derivatization of barbiturates for gas chromatographic analysis.[\[1\]](#) It is also instrumental in the lactonization of ω -hydroxyacids.[\[2\]](#)

Experimental Protocols

Detailed methodologies for two significant applications of **N,N-Dimethylformamide dineopentyl acetal** are provided below.

On-Column Gas Chromatographic Synthesis of 1,3-Dialkyl Barbiturate Derivatives

This protocol describes the derivatization of barbiturates for gas chromatographic analysis, where **N,N-Dimethylformamide dineopentyl acetal** is used in conjunction with an appropriate alcohol to form various N-alkyl derivatives.[\[3\]](#)[\[4\]](#)

Objective: To prepare 1,3-dialkyl barbiturates for gas chromatographic analysis.

Materials:

- Barbiturate solution (1 mg/mL in chloroform)
- **N,N-Dimethylformamide dineopentyl acetal**
- Appropriate alcohol (e.g., benzyl alcohol, or C4-C10 alcohols)
- 10- μ L syringe

Procedure:

- Into a 10- μ L syringe, draw 1 μ L of the barbiturate solution (1 mg/mL in chloroform).
- Sequentially draw 1 μ L of **N,N-Dimethylformamide dineopentyl acetal** into the same syringe.
- Finally, draw 1 μ L of the desired alcohol into the syringe.
- Inject the entire volume from the syringe directly into the gas chromatographic column for on-column derivatization and analysis.[\[4\]](#)

Experimental Workflow: On-Column Synthesis of Barbiturate Derivatives

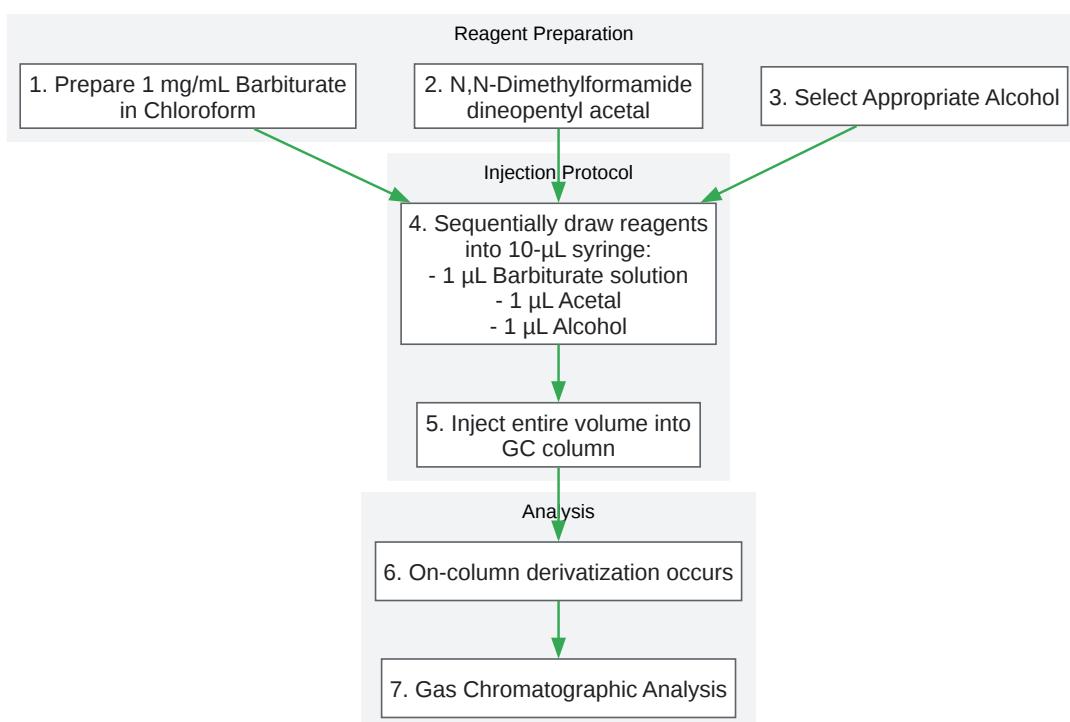

[Click to download full resolution via product page](#)

Figure 1: Workflow for the on-column synthesis of 1,3-dialkyl barbiturate derivatives.

Anchoring of $\text{N}\alpha$ -9-Fluorenylmethyloxycarbonylamino Acids in Solid-Phase Peptide Synthesis

N,N-Dimethylformamide dineopentyl acetal provides an efficient method for the esterification of Fmoc-amino acids to p-alkoxybenzyl alcohol resins, a critical step in solid-phase peptide synthesis. This method is advantageous as it avoids the formation of dimers and racemization that can occur with other coupling reagents.[\[5\]](#)

Objective: To attach Fmoc-amino acids to a solid support for peptide synthesis.

General Procedure Outline:

- The Fmoc-protected amino acid is esterified using **N,N-Dimethylformamide dineopentyl acetal**.
- This reaction can be used to prepare Fmoc-aminoacyloxybenzyl handles.[\[5\]](#)
- These "handles" are then purified and coupled to an aminomethyl solid support.[\[6\]](#)

This approach circumvents the need for selective protection and deprotection of the carboxyl group of the handle and can lead to improved yields in the final peptide cleavage from the resin.[\[6\]](#)

Logical Workflow: Anchoring Fmoc-Amino Acids

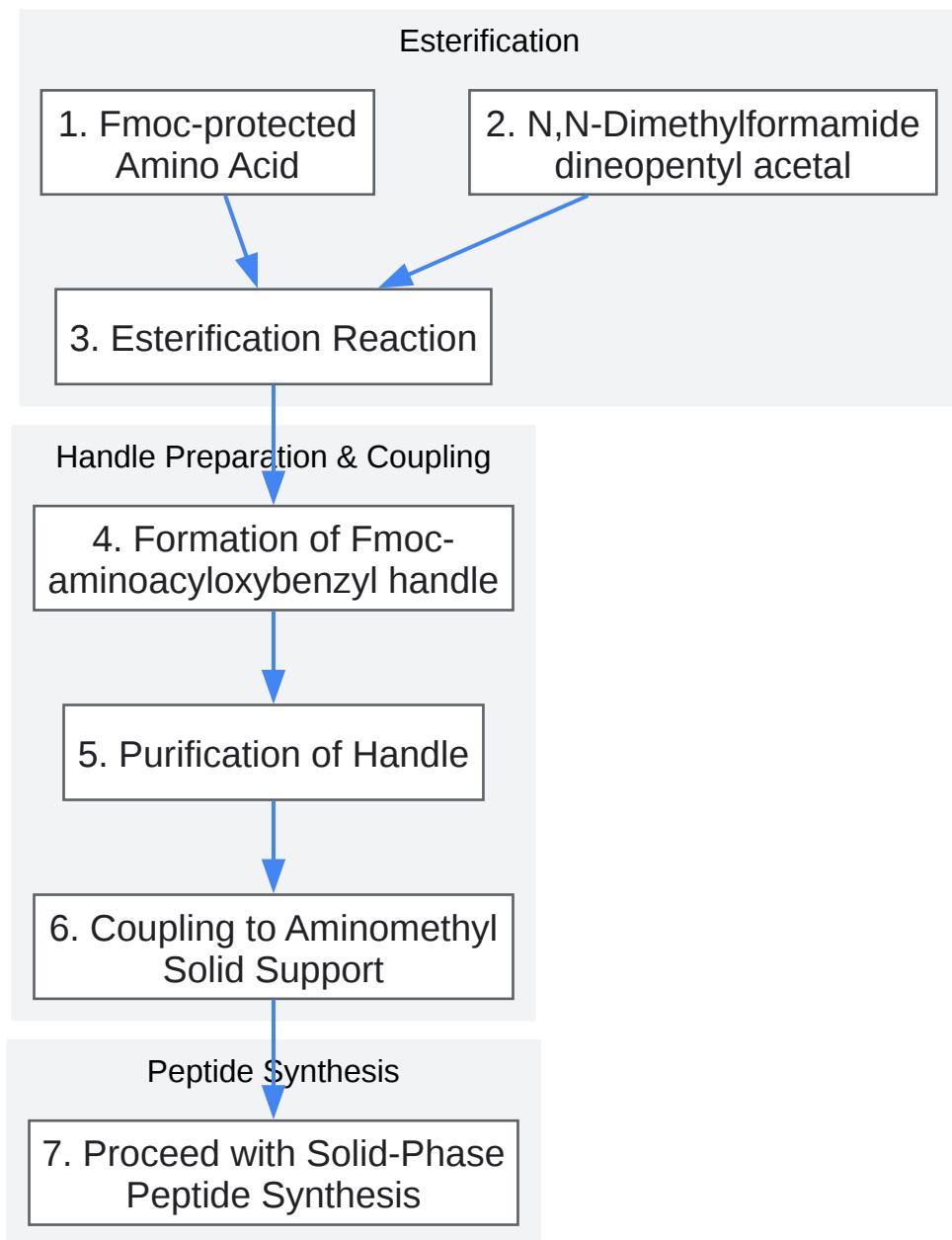

[Click to download full resolution via product page](#)

Figure 2: Logical workflow for anchoring Fmoc-amino acids using **N,N-Dimethylformamide dineopentyl acetal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dimethylformamide dineopentyl acetal 99 4909-78-8 [sigmaaldrich.com]
- 2. N,N-Dimethylformamide dineopentyl acetal, 98% | CymitQuimica [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Application of N,N-dimethylformamide dineopentyl acetal for efficient anchoring of N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved approach for anchoring N alpha-9-fluorenylmethyloxycarbonylamino acids as p-alkoxybenzyl esters in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N,N-Dimethylformamide dineopentyl acetal CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1217958#n-n-dimethylformamide-dineopentyl-acetal-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com